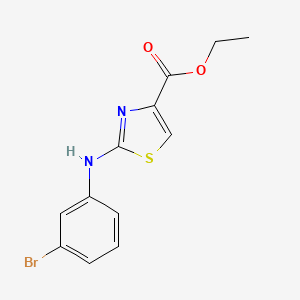
2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a bromo-substituted aniline group, and an ethyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester typically involves the reaction of 3-bromoaniline with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学的研究の応用
2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is employed in studies investigating the biological activities of thiazole derivatives, such as their antimicrobial, antifungal, and anticancer properties.
Chemical Biology: It serves as a probe for studying molecular interactions and pathways involving thiazole-containing compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.
作用機序
The mechanism of action of 2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the bromoaniline group can form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-(4-Chloroanilino)thiazole-4-carboxylic acid ethyl ester
- 2-(3-Methoxyanilino)thiazole-4-carboxylic acid ethyl ester
- 2-(3-Nitroanilino)thiazole-4-carboxylic acid ethyl ester
Uniqueness
2-(3-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the bromo substituent on the aniline group. This bromo group can significantly influence the compound’s reactivity and biological activity. For example, the bromo substituent can enhance the compound’s ability to form halogen bonds, which can be crucial for its interaction with biological targets . Additionally, the bromo group can be selectively substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .
特性
IUPAC Name |
ethyl 2-(3-bromoanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORTMOJHTYELG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













